molecular formula C13H15NO4 B153694 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 5618-96-2

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B153694
CAS No.: 5618-96-2
M. Wt: 249.26 g/mol
InChI Key: JXGVXCZADZNAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS: 1148-11-4, 5618-96-2), commonly abbreviated as Z-Proline or Cbz-Proline, is a proline derivative extensively utilized in peptide synthesis as a protecting group for the amine functionality. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 265.26 g/mol . The benzyloxycarbonyl (Cbz) group enhances stability during synthetic procedures while being removable via hydrogenolysis or acidic conditions .

Biological Activity

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid, is a chiral amino acid derivative exhibiting significant biological activity. Its unique structure, characterized by a pyrrolidine ring and various functional groups, positions it as a valuable compound in medicinal chemistry and biochemical research.

Chemical Structure

The molecular formula of this compound is C13H15NO4C_{13}H_{15}NO_{4}. The compound features:

  • A benzyloxycarbonyl group at the 1-position.
  • An amino group at the 4-position.
  • A carboxylic acid functional group at the 2-position.

The biological activity of this compound primarily stems from its interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance:

  • Efficacy against Staphylococcus aureus : Some studies report minimum inhibitory concentrations (MICs) between 3.12 and 12.5 µg/mL, demonstrating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

Neuroprotective Effects

Certain amino acid derivatives related to this compound have shown potential in neuroprotection:

  • Cognitive Enhancement : Research suggests that these compounds may protect neurons from oxidative stress, thereby enhancing cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases .

Enzyme Inhibition in Neurodegenerative Diseases

The compound has been studied for its ability to inhibit enzymes implicated in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. This inhibition may prevent the formation of toxic aggregates associated with these diseases.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of Gram-positive bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Neuroprotective Study

In another study focused on neuroprotective properties, researchers administered this compound to models of oxidative stress. The findings indicated a significant reduction in neuronal damage and improved cognitive function metrics, highlighting its therapeutic potential in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus
NeuroprotectiveReduced oxidative stress-induced damage
Enzyme inhibitionPotential inhibition in Alzheimer's models

Scientific Research Applications

Medicinal Applications

  • Pharmaceutical Development :
    • The compound has been investigated for its potential as an antithrombotic agent. Research indicates that derivatives of pyrrolidine amides exhibit factor Xa-inhibiting effects, which are crucial for developing anticoagulant medications .
    • It has been utilized in the synthesis of various biologically active compounds, contributing to drug discovery efforts targeting a range of diseases.
  • Synthetic Intermediates :
    • As a chiral building block, 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is employed in asymmetric synthesis, particularly in the production of amino acids and peptides . This application is vital in the pharmaceutical industry for creating compounds with specific stereochemistry.

Research Case Studies

StudyFocusFindings
Antithrombotic PropertiesDemonstrated that pyrrolidine derivatives can inhibit factor Xa, suggesting potential for anticoagulant drug development.
Asymmetric SynthesisHighlighted the utility of this compound in synthesizing enantiomerically pure amino acids, which are essential for peptide synthesis.
Drug DiscoveryExplored the use of this compound as a precursor for various pharmacologically active molecules, emphasizing its role in medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves several steps that include:

  • Retrosynthesis Analysis : Utilizing AI-powered tools to predict feasible synthetic routes based on existing chemical reactions.
  • One-Step Synthesis : Developing streamlined processes to enhance efficiency in producing this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?

  • The compound is typically synthesized via carbobenzyloxy (Cbz) protection of pyrrolidine-2-carboxylic acid. A common method involves reacting pyrrolidine-2-carboxylic acid with benzyl chloroformate in the presence of a base (e.g., sodium hydroxide) under anhydrous conditions. To ensure stereochemical purity, chiral resolution techniques such as enzymatic kinetic resolution or chromatographic separation using chiral columns are recommended. The use of enantiomerically pure starting materials (e.g., D- or L-proline derivatives) can also mitigate racemization risks .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyloxycarbonyl (Cbz) group and pyrrolidine ring structure. Key signals include the aromatic protons (~7.3 ppm for the benzyl group) and the carbonyl carbons (~155 ppm for the Cbz group). High-resolution mass spectrometry (HRMS) or elemental analysis should corroborate the molecular formula (C₁₃H₁₄NO₄, MW 248.25). Melting point determination (75–79°C) can further validate purity .

Q. What purification strategies are effective for removing common byproducts in Cbz-protected proline derivatives?

  • Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard for removing unreacted benzyl chloroformate or deprotected proline. For persistent impurities, recrystallization from ethanol/water mixtures improves purity (>98%). Analytical HPLC with a C18 column and UV detection (λ = 254 nm) helps monitor purity, especially for enantiomeric excess in chiral derivatives .

Advanced Research Questions

Q. How does the Cbz-protecting group influence the reactivity of pyrrolidine-2-carboxylic acid in peptide coupling reactions?

  • The Cbz group enhances steric hindrance around the pyrrolidine nitrogen, reducing undesired side reactions (e.g., diketopiperazine formation) during peptide synthesis. However, it may slow coupling kinetics. Optimizing activating agents (e.g., HATU or DCC) and reaction temperatures (0–25°C) improves yields. Post-coupling, catalytic hydrogenation (Pd/C, H₂) efficiently removes the Cbz group without affecting acid-sensitive functionalities .

Q. What strategies resolve contradictions in reported biological activity data for Cbz-proline derivatives in receptor-binding assays?

  • Discrepancies often arise from variations in stereochemistry or residual solvents. For example, (R)- and (S)-enantiomers of Cbz-proline derivatives exhibit divergent binding affinities for targets like angiotensin receptors. Rigorous enantiomeric purity validation (via chiral HPLC or polarimetry) and solvent removal (lyophilization or azeotropic distillation) are essential. Cross-referencing with X-ray crystallographic data (e.g., from analogs like benzene-1,2-dicarboxylic acid cocrystals) can clarify conformational influences .

Q. How can computational modeling guide the design of Cbz-proline-based inhibitors for protease targets?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes by analyzing interactions between the pyrrolidine ring’s rigid conformation and protease active sites. For instance, the Cbz group’s benzyl moiety may occupy hydrophobic pockets, while the carboxylic acid engages in hydrogen bonding. Free energy perturbation (FEP) calculations can quantify enantiomer-specific binding differences, aiding rational design .

Q. What experimental precautions mitigate degradation of this compound under acidic or basic conditions?

  • The compound is stable in neutral aqueous solutions but undergoes hydrolysis in strong acids/bases. Storage at –20°C in anhydrous DMSO or DMF prevents degradation. For reactions requiring acidic conditions (e.g., TFA deprotection), limiting exposure time (<1 hour) and neutralization with cold ether/pentane minimizes decomposition. LC-MS monitoring tracks stability in real time .

Q. Methodological Notes

  • Safety Protocols : Use nitrile gloves, safety goggles, and fume hoods when handling the compound. Avoid inhalation of dust; respiratory protection (NIOSH-approved) is required for powder handling .
  • Data Reproducibility : Batch-specific COA (Certificate of Analysis) from suppliers should include HPLC purity, enantiomeric excess, and residual solvent data. Cross-validate with independent NMR and HRMS .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

(2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • CAS : 130930-25-5
  • Key Features : A hydroxyl (-OH) group at the 4-position of the pyrrolidine ring.
  • Molecular Weight: 279.29 g/mol (C₁₄H₁₇NO₅) .
  • However, it may reduce stability under acidic or dehydrating conditions.

1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

  • CAS : 1934251-75-8
  • Key Features : Contains both a 4-hydroxyl and a 2-methyl group.
  • Molecular Weight: 279.29 g/mol (C₁₄H₁₇NO₅) .
  • The hydroxyl group maintains solubility advantages.

(R)-1-(Benzyloxycarbonyl)-2-Methylpyrrolidine-2-carboxylic acid

  • CAS: Not explicitly listed (see ).
  • Key Features : R-configuration at the 2-position with a methyl substituent.
  • Impact: The methyl group alters stereoelectronic properties, affecting interactions in chiral environments (e.g., enzyme binding). This derivative is critical for synthesizing non-natural peptides with tailored bioactivity .

Protecting Group Variations

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

  • CAS : 96314-29-3
  • Key Features : Uses a tert-butoxycarbonyl (Boc) group instead of Cbz.
  • Molecular Weight: 333.40 g/mol (C₁₈H₂₃NO₄) .
  • Impact : The Boc group is acid-labile, enabling orthogonal deprotection strategies compared to Cbz. The 4-phenyl substituent enhances hydrophobicity, useful in membrane permeability studies.

(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

  • CAS : 1054547-38-4
  • Key Features : Incorporates a trifluoromethyl (-CF₃) group at position 4.
  • Molecular Weight: 299.25 g/mol (C₁₁H₁₆F₃NO₅) .
  • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and alters electronic properties, making this derivative valuable in medicinal chemistry for drug candidate optimization.

Stereochemical Variations

N-Benzyloxycarbonyl-D-proline

  • CAS : 6404-31-5
  • Key Features : D-configuration at the 2-position (opposite to natural L-proline).
  • Molecular Weight: 248.26 g/mol (C₁₃H₁₅NO₄) .
  • Impact : The D-isomer is critical for studying chiral recognition in biological systems and synthesizing enantiomeric peptides with unique pharmacological profiles.

Functional Group Additions

(2S,4R)-1-((Benzyloxy)carbonyl)-4-(henicosafluorotridecyloxy)pyrrolidine-2-carboxylic acid

  • CAS: Not explicitly listed (see ).
  • Key Features : A perfluorinated alkyl chain at position 4.
  • Impact : The fluorinated chain drastically increases lipophilicity and chemical inertness, useful in designing surfactants or fluorophilic probes .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid (Z-Proline) 5618-96-2 C₁₃H₁₅NO₄ 265.26 Cbz protecting group Peptide synthesis
(2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid 130930-25-5 C₁₄H₁₇NO₅ 279.29 4-hydroxyl Solubility-enhanced peptide design
(R)-1-(Benzyloxycarbonyl)-2-Methylpyrrolidine-2-carboxylic acid - C₁₅H₁₉NO₄ 279.31 2-methyl, R-configuration Chiral drug intermediates
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 C₁₈H₂₃NO₄ 333.40 Boc group, 4-phenyl Orthogonal deprotection strategies
N-Benzyloxycarbonyl-D-proline 6404-31-5 C₁₃H₁₅NO₄ 248.26 D-configuration Enantiomeric peptide synthesis

Preparation Methods

Fundamental Synthetic Strategies

Direct Amine Protection with Benzyl Chloroformate

The cornerstone of synthesizing 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid involves the reaction of pyrrolidine-2-carboxylic acid (proline) with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions. This method, exemplified by Reference Example 55 from Ambeed , employs L-proline dissolved in tetrahydrofuran (THF) and 1 N sodium hydroxide. Cbz-Cl is added dropwise at 0°C under nitrogen, followed by overnight stirring at room temperature. Acidification with hydrochloric acid precipitates the product, which is extracted into ethyl acetate and dried over magnesium sulfate . This protocol avoids racemization by maintaining low temperatures during Cbz-Cl addition, critical for preserving the stereochemical integrity of L-proline derivatives .

Buffer-Controlled pH Conditions

A modified approach from ChemicalBook utilizes a dual-base system of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in an acetone-water solvent mixture. This buffer system stabilizes the reaction pH between 8–9, optimizing the nucleophilic attack of the pyrrolidine amine on Cbz-Cl while minimizing hydrolysis of the chloroformate reagent. After 15 hours at 22°C, the crude product is isolated via ethyl acetate extraction, yielding 190 g of oily product suitable for direct use in downstream reactions . The buffer’s role in mitigating side reactions underscores its utility in large-scale syntheses.

Industrial-Scale Production Techniques

Solvent and Catalyst Optimization

Industrial protocols, as inferred from evitachem, prioritize solvent systems like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reagent solubility and reaction homogeneity. Catalytic additives, such as 4-dimethylaminopyridine (DMAP), accelerate the acylation process, reducing reaction times from hours to minutes. Continuous flow reactors further improve scalability by ensuring precise temperature control and reagent mixing, achieving yields exceeding 85% with minimal byproduct formation.

Purification and Crystallization

While laboratory-scale syntheses often bypass rigorous purification, industrial processes employ crystallization from ethanol-water mixtures to isolate the title compound as a white crystalline solid. This step enhances purity to >99%, as validated by high-performance liquid chromatography (HPLC). Recrystallization parameters, including cooling rates and solvent ratios, are finely tuned to maximize recovery without compromising stereochemical fidelity.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters from representative syntheses:

ParameterTHF/NaOH Method Acetone/Na₂CO₃-NaHCO₃ Industrial DMF Protocol
Solvent System THF/H₂OAcetone/H₂ODMF
Base NaOH (1.0 eq)Na₂CO₃ (2.0 eq) + NaHCO₃ (1.0 eq)Triethylamine (1.2 eq)
Temperature 0°C → RT0°C → 22°C25°C (isothermal)
Reaction Time 16–18 hours15 hours2–4 hours
Yield ~75% (crude)190 g (crude oil)>85% (purified)
Purity Not reported90–95% (HPLC)>99% (HPLC)

Mechanistic Insights and Side Reactions

The acylation mechanism proceeds via nucleophilic attack of the pyrrolidine amine on the electrophilic carbonyl carbon of Cbz-Cl, releasing hydrochloric acid. Bases like NaOH or Na₂CO₃ neutralize the acid, driving the reaction to completion . Competing hydrolysis of Cbz-Cl becomes significant at pH < 8, necessitating buffered conditions in aqueous systems . Racemization at the C2 position of proline is minimized by maintaining temperatures below 10°C during reagent addition .

Recommendations for Method Selection

  • Academic Labs : The THF/NaOH method offers simplicity and compatibility with air-sensitive setups, ideal for small-scale syntheses.

  • Process Chemistry : Buffer-controlled conditions provide reproducible yields and ease of scaling, though solvent recovery from acetone-water mixtures requires infrastructure.

  • High-Purity Applications : Industrial DMF protocols deliver pharmaceutical-grade material, albeit with higher solvent costs and environmental considerations.

Properties

IUPAC Name

1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVXCZADZNAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3160-46-1
Record name NSC29728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

To the solution of pyrrolidine-2-carboxylic acid (1.15 g, 10 mmol) of water (20 ml) was added sodium hydrate (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid.
Name
pyrrolidine-2-carboxylic acid
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)C1CCCN1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Proline
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
DL-Proline
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.